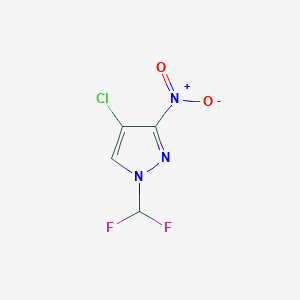
1-(2-methoxyphenyl)-5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methoxyphenyl)-5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)-5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research on triazole derivatives, similar in structure to the specified compound, has demonstrated significant antimicrobial properties. For instance, novel 1,2,4-triazole derivatives have been synthesized and screened for antimicrobial activities, with some compounds exhibiting good to moderate activity against various microorganisms. This highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007; Fandaklı et al., 2012).
Anti-inflammatory Activities
Compounds incorporating the triazole moiety have also been evaluated for their anti-inflammatory activities. A series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides demonstrated remarkable anti-inflammatory activity in experimental models, suggesting their potential as new anti-inflammatory agents with reduced gastric ulceration risks (Abdel‐Aziz et al., 2014).
Photophysical Properties
The design and synthesis of triazole-based compounds have also been explored for their photophysical properties. Novel classes of blue-emitting fluorophores incorporating the triazole ring have been developed, demonstrating potential applications in materials science, particularly in the development of new fluorescent materials (Padalkar et al., 2015).
properties
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-11-18(23-24-25(11)15-5-3-4-6-16(15)28-2)19(27)20-13-7-8-14-12(9-13)10-17(26)22-21-14/h3-6,10,13H,7-9H2,1-2H3,(H,20,27)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRJSOZBPUYZJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3CCC4=NNC(=O)C=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-methyl-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-cyano-1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2391404.png)
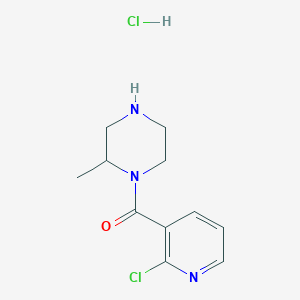
![N-[4-[(2-methyl-1,3-thiazol-4-yl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2391409.png)
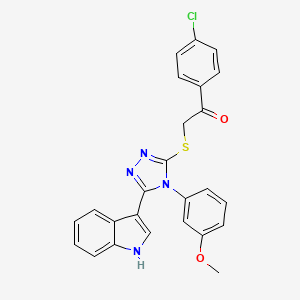
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2391413.png)
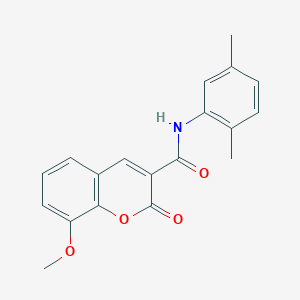
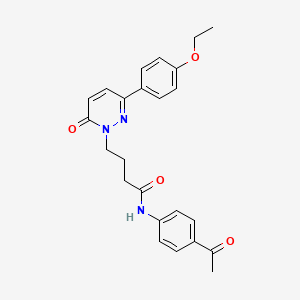
![(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2391417.png)
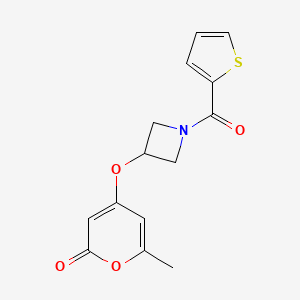
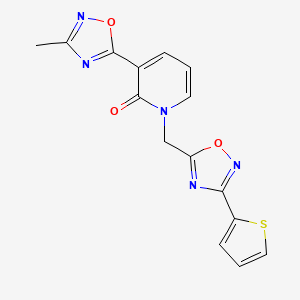
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2391421.png)
![6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2391423.png)
![5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391424.png)
